USP Chromatographic Separation of Impurities D and G
Under the official USP organic impurities method for amoxapine (LC, UV 254 nm, 4.6 mm × 7.5 cm column, 2.5–2.7 µm packing, acetonitrile/ammonium acetate buffer pH 7.3, 30:70 mobile phase, 1.2 mL/min flow rate, 35°C column temperature), Amoxapine Related Compound D (2-chlorodibenz[b,f][1,4]oxazepin-11(10H)-one) exhibits a relative retention time (RRT) of 1.7, whereas the structurally closest compendial impurity, Amoxapine Related Compound G (3-chloro-11-(piperazin-1-yl)dibenzo[b,f][1,4]oxazepine), elutes at RRT 1.4 [1]. This RRT difference of 0.3 units enables baseline-resolved separation and unambiguous identification of the two impurities, which differ by both chlorine position (2- vs. 3-) and the presence of a piperazine ring. The USP method requires a peak-to-valley ratio NLT 3 between amoxapine and Related Compound G, and a relative standard deviation NMT 5.0% for each of amoxapine, Related Compound G, and Related Compound D in the system suitability solution [1]. The acceptance criterion for Related Compound D is NMT 0.15%, identical to Related Compound G, indicating that the method is equally sensitive for both impurities but requires separate, correctly identified reference standards for accurate quantitation [1].
| Evidence Dimension | Relative retention time (RRT) under USP amoxapine organic impurities HPLC method |
|---|---|
| Target Compound Data | RRT = 1.7 (Amoxapine Related Compound D, 2-chloro, des-piperazinyl) |
| Comparator Or Baseline | RRT = 1.4 (Amoxapine Related Compound G, 3-chloro, piperazinyl-substituted); Amoxapine RRT = 1.0 |
| Quantified Difference | ΔRRT = 0.3 vs. Related Compound G; ΔRRT = 0.7 vs. Amoxapine |
| Conditions | USP 2025 Organic Impurities method: LC, UV 254 nm, 4.6 mm × 7.5 cm column (2.5–2.7 µm), acetonitrile/ammonium acetate buffer pH 7.3 (30:70), 1.2 mL/min, 35°C |
Why This Matters
Procurement of the exact USP-specified reference standard (Related Compound D, not Related Compound G) is mandatory for valid system suitability testing and accurate impurity quantitation in amoxapine API release testing, directly affecting ANDA approval and commercial batch certification.
- [1] USP 2025 Monograph: Amoxapine. Organic Impurities Procedure, Table 2. Relative retention times and acceptance criteria for Amoxapine Related Compound D (1.7) and Amoxapine Related Compound G (1.4). View Source
